

Certificate of Analysis for (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane reference standard

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Compound of Interest

Compound Name: (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Cat. No.: B1355549

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A Comparative Guide to (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** reference standards, a key intermediate in the synthesis of Ranolazine. The quality and characterization of this reference standard are critical for accurate analytical method development, validation, and routine quality control of Ranolazine and its related substances. This document presents a comparative analysis of specifications from various suppliers, detailed experimental protocols for quality assessment, and visual workflows to aid in the selection of the most suitable reference standard for your research and development needs.

Comparative Analysis of Reference Standards

The following table summarizes the typical specifications for (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane reference standards from various suppliers. It is important to note that the data presented here is compiled from publicly available information and

representative Certificates of Analysis. For lot-specific data, it is essential to consult the Certificate of Analysis provided by the supplier upon purchase.

Table 1: Comparison of **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** Reference Standard Specifications

Parameter	Supplier A (Illustrative)	Supplier B (Illustrative)	Allmpus	USP
Product Name	(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane	Ranolazine Related Compound A	RANOLAZINE RELATED COMPOUND A	Ranolazine Related Compound A
CAS Number	2210-74-4	2210-74-4	2210-74-4	2210-74-4
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20	180.20	180.2	180.20
Purity (by HPLC)	≥ 99.5%	≥ 99.0%	99.70 % [1]	Conforms to USP specifications
Identity	Conforms to structure (¹ H NMR, MS)	Conforms to structure (¹ H NMR, MS)	Conforms (¹ H NMR, MS, IR, TGA) [1]	Conforms to USP tests
Water Content (by Karl Fischer)	≤ 0.5%	≤ 0.5%	Not specified	Not specified
Residual Solvents	Meets USP <467> requirements	Meets USP <467> requirements	Not specified	Not specified
Individual Impurity	≤ 0.1%	≤ 0.2%	Not specified	As per USP monograph
Total Impurities	≤ 0.5%	≤ 0.8%	Not specified	As per USP monograph
Appearance	White to Off- White Solid	White to Off- White Solid	Not specified	White to Off- White Solid
Certificate of Analysis	Provided with product	Provided with product	Provided with product [1]	Provided with product

Disclaimer: Data for Supplier A and Supplier B is illustrative and based on typical specifications for pharmaceutical reference standards. Please refer to the supplier's specific Certificate of Analysis for accurate data.

Experimental Protocols

Accurate characterization of the **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** reference standard is crucial. Below are detailed methodologies for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the reference standard and to identify and quantify any impurities. A rapid and sensitive UPLC method has been developed for the separation and determination of **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** and its process-related impurities and regioisomers.^[2]

- Instrumentation: Ultra-Performance Liquid Chromatograph (UPLC) with a UV detector.
- Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile and Water mixture (70:30 v/v)
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
10	10	90
12	10	90
12.1	90	10

| 15 | 90 | 10 |

- Flow Rate: 0.3 mL/min
- Detection Wavelength: 223 nm
- Injection Volume: 2 μ L
- Column Temperature: 30°C
- Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Analysis: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] Purity is typically calculated by area normalization, assuming all impurities have the same response factor as the main peak.

Identity Confirmation by ^1H NMR and Mass Spectrometry

- Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:
 - Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
 - Instrument: 400 MHz or higher NMR spectrometer.
 - Procedure: A small amount of the reference standard is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane**.
- Mass Spectrometry (MS):
 - Ionization Technique: Electrospray Ionization (ESI) is commonly used.
 - Analysis Mode: Positive ion mode.
 - Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should

correspond to the theoretical molecular weight of the compound (180.20 g/mol).

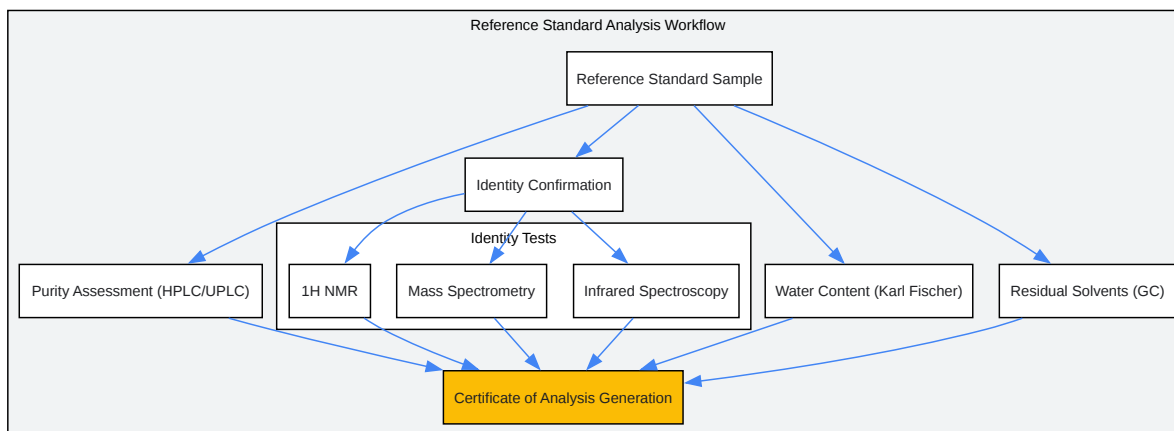
Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a highly specific and accurate technique for determining the water content in pharmaceutical substances.^{[3][4][5][6]}

- Method: Volumetric Karl Fischer Titration.
- Reagent: Commercially available Karl Fischer reagent.
- Apparatus: An automatic Karl Fischer titrator.
- Procedure:
 - Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
 - Accurately weigh a suitable amount of the **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** reference standard and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
 - Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
 - The water content is calculated based on the amount of reagent consumed.

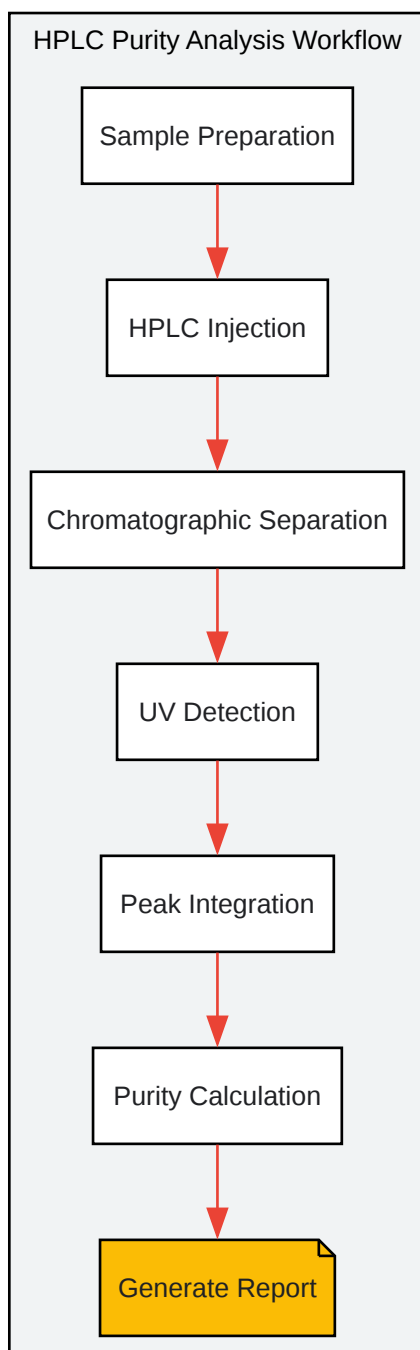
Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analysis of a **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** reference standard.



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Caption: Workflow for Reference Standard Qualification.



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Caption: HPLC Purity Analysis Workflow.

This guide is intended to assist researchers and scientists in making informed decisions when selecting a **(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane** reference standard. By understanding the comparative specifications and the underlying analytical methodologies,

users can better ensure the quality and reliability of their analytical results in the development of Ranolazine-based pharmaceuticals.

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References

- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. metrohmsiam.com [metrohmsiam.com]
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